molecular formula C20H20O3 B3869964 2-[3-(2-methoxyphenoxy)propoxy]naphthalene

2-[3-(2-methoxyphenoxy)propoxy]naphthalene

Cat. No. B3869964
M. Wt: 308.4 g/mol
InChI Key: NWRNYHZEJBQJDZ-UHFFFAOYSA-N
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Description

“2-[3-(2-methoxyphenoxy)propoxy]naphthalene” is a chemical compound with the molecular formula C23H24O3 . It is structurally related to a class of compounds known as chalcones, which have attracted the attention of organic chemists due to their open-chain model and the characteristic of skeletal alteration to produce a new class of organic compounds .


Synthesis Analysis

The synthesis of this compound or its close derivatives often involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The exact synthesis process for “this compound” specifically is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using computational methods such as density functional theory (DFT). The DFT method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters are compared with experimental data .

Scientific Research Applications

MDPN has been studied extensively for its potential use as a fluorescent probe for lipid membranes. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. MDPN has shown promising results in various scientific research applications, including the study of membrane fluidity, protein-lipid interactions, and lipid bilayer structure.

Mechanism of Action

MDPN is known to interact with lipid membranes and has been shown to insert into the lipid bilayer. This interaction leads to changes in the membrane's physical properties, including membrane fluidity and lipid order. MDPN has also been shown to affect the activity of membrane-bound proteins, including ion channels and transporters.
Biochemical and Physiological Effects:
MDPN has been shown to affect various biochemical and physiological processes, including the regulation of ion channels and transporters, membrane fluidity, and lipid metabolism. It has also been shown to have an effect on the activity of enzymes involved in lipid synthesis and degradation.

Advantages and Limitations for Lab Experiments

One of the major advantages of MDPN is its ability to insert into lipid membranes, making it a useful tool for studying membrane properties and interactions. However, MDPN has limitations in terms of its specificity and selectivity. It can interact with various types of lipid membranes, making it difficult to study specific membrane types.

Future Directions

There are several future directions for MDPN research, including the development of more specific and selective probes for lipid membranes. The use of MDPN in the study of lipid metabolism and lipid-related diseases is also an area of interest. Additionally, the development of MDPN-based therapeutics for cancer treatment is an area of active research.
Conclusion:
MDPN is a unique chemical compound that has gained significant attention in scientific research. Its ability to interact with lipid membranes and affect various biochemical and physiological processes makes it a useful tool for studying membrane properties and interactions. Further research is needed to fully understand the potential applications of MDPN in various scientific fields.

properties

IUPAC Name

2-[3-(2-methoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-21-19-9-4-5-10-20(19)23-14-6-13-22-18-12-11-16-7-2-3-8-17(16)15-18/h2-5,7-12,15H,6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRNYHZEJBQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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